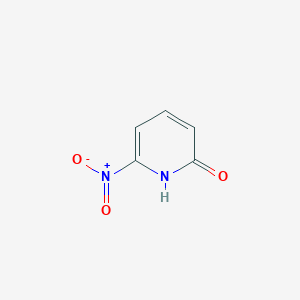

6-Nitropyridin-2-ol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-nitro-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O3/c8-5-3-1-2-4(6-5)7(9)10/h1-3H,(H,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVVDYCAYALHWBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80591360 | |

| Record name | 6-Nitropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213113-45-2 | |

| Record name | 6-Nitropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Precursor Pathways

Direct Synthesis Strategies for 6-Nitropyridin-2-ol

Direct nitration of the parent pyridine (B92270) ring is an inefficient process. iust.ac.ir Under the strongly acidic conditions required for electrophilic nitration (e.g., a mix of nitric and sulfuric acid), the pyridine nitrogen atom is readily protonated. This forms a pyridinium (B92312) cation, which is heavily deactivated towards further electrophilic attack, leading to very low yields of nitrated products. iust.ac.ir

Similarly, the direct nitration of 2-pyridone (the tautomeric form of pyridin-2-ol) does not typically yield the 6-nitro isomer as the major product. The regiochemical outcome of this reaction is highly dependent on the acidity of the reaction medium. Research has shown that nitration of 2-pyridone yields primarily the 3-nitro- and 5-nitro- derivatives. rsc.org In media of lower acidity, the 3-nitro-derivative is the main product, whereas in highly acidic conditions, the 5-nitro-compound is predominantly formed. rsc.org Both reactions are understood to proceed via the free base (2-pyridone) species rather than its protonated form. rsc.org The formation of the 6-nitro isomer is not favored due to the electronic directing effects of the ring nitrogen and the carbonyl group. Consequently, direct synthesis is rarely employed, and routes involving the transformation of specifically substituted precursors are preferred.

Synthesis of Substituted this compound Derivatives

The synthesis of derivatives, where the pyridine core is already substituted, is a more common and versatile approach. These methods allow for greater control over the regiochemistry of the final product.

Regioselectivity is a critical aspect of synthesizing substituted nitropyridin-2-ols. The strong electron-withdrawing nature of the nitro group profoundly influences the reactivity of the pyridine ring, activating it for certain transformations at specific positions.

Nucleophilic Aromatic Substitution (SNAr): The nitro group strongly activates the pyridine ring towards nucleophilic attack, particularly at positions ortho and para to it. For instance, in the reaction of 2,6-dichloro-3-nitropyridine (B41883) with an amine nucleophile, substitution is kinetically favored at the C-2 position (ortho to the nitro group) over the C-6 position (para). This is attributed to the powerful inductive electron-withdrawing effect of the adjacent nitro group, which makes the C-2 position more electrophilic, even though the C-6 substitution might lead to a thermodynamically more stable product.

Cycloaddition Reactions: 2-pyridones containing a nitro group are highly electron-deficient and can act as effective dienophiles in Diels-Alder reactions. When 5-nitro-2-pyridones react with an electron-rich diene like 2,3-dimethyl-1,3-butadiene, they undergo a regioselective cycloaddition at the C5-C6 positions, which, after elimination of nitrous acid, results in the formation of quinolone structures. nih.gov

Nucleophilic Addition to Nitroalkenes: The nitroalkene moiety within nitropyridones is susceptible to nucleophilic attack. For example, 1-substituted 5-nitro-2-pyridones react with ethyl isocyanoacetate in the presence of a base, leading to a nucleophilic attack that occurs regioselectively at the 6-position, initiating a cyclization to form pyrrolopyridine derivatives. nih.gov

| Precursor | Reagent(s) | Reaction Type | Position of Functionalization | Key Finding |

|---|---|---|---|---|

| 2,6-Dichloro-3-nitropyridine | Amines (e.g., piperazine) | SNAr | C-2 (ortho) | Kinetic control favors substitution at the more inductively activated C-2 position. |

| 5-Nitro-2-pyridone | 2,3-Dimethyl-1,3-butadiene | Diels-Alder Cycloaddition | C5-C6 | The electron-deficient pyridone acts as a dienophile, leading to fused ring systems. nih.gov |

| 1-Substituted-5-nitro-2-pyridone | Ethyl isocyanoacetate, DBU | Nucleophilic Addition/Cyclization | C-6 | The nitroalkene moiety is activated for nucleophilic attack, enabling pyrrolopyridine synthesis. nih.gov |

Catalysis offers efficient and selective pathways for the synthesis and functionalization of nitropyridin-2-ol derivatives. These methods include metal-catalyzed cross-couplings, as well as biocatalytic transformations.

Metal-Catalyzed Reactions: Rhodium catalysts have been employed for the regioselective N-alkylation of 2-pyridones with terminal allenes. hilarispublisher.com Manganese-catalyzed C-H deuteration of aromatic systems can be enhanced by the presence of 2-pyridone ligands, showcasing the role of the pyridone scaffold in directing reactivity. researchgate.net

Base and Lewis Acid Catalysis: In multi-component reactions, simple catalysts like magnesium oxide (MgO) or Lewis acids such as bismuth(III) nitrate (B79036) have been shown to be highly effective. For example, the three-component reaction of cyanoacetic acid hydrazide, an aldehyde, and malononitrile (B47326) to produce N-amino-2-pyridone derivatives proceeds in high yield in the presence of these catalysts. scirp.org

Biocatalysis: Whole-cell biocatalysis presents an environmentally benign approach to regioselective functionalization. The soil bacterium Burkholderia sp. MAK1 has demonstrated the ability to convert various pyridin-2-ones into their 5-hydroxy derivatives. nih.gov This oxyfunctionalization is a promising method for producing hydroxylated pyridinols that can be challenging to obtain through traditional chemical synthesis. nih.gov

| Catalyst System | Reaction Type | Substrate(s) | Product Type | Reference |

|---|---|---|---|---|

| [Rh(cod)Cl]2 / Ligand | N-Alkylation | 2-Pyridones, Terminal Allenes | Chiral N-Allyl 2-Pyridones | hilarispublisher.com |

| MgO or Bi(NO3)3·5H2O | Three-Component Reaction | Cyanoacetic acid hydrazide, Aldehydes, Malononitrile | N-Amino-2-pyridone Derivatives | scirp.org |

| Burkholderia sp. MAK1 (whole cells) | Biocatalytic Hydroxylation | Pyridin-2-ones | 5-Hydroxy Pyridin-2-ones | nih.gov |

Given the challenges of direct synthesis, multi-step sequences are fundamental to accessing a wide array of substituted this compound derivatives. These routes often begin with a pre-functionalized pyridine that is elaborated through a series of controlled reactions. A common strategy involves the nitration of a substituted aminopyridine, followed by conversion of the amino group to a hydroxyl group.

A representative sequence starts with 2-amino-4-picoline. prepchem.com Nitration with a mixture of sulfuric and nitric acid yields 4-methyl-3-nitropyridin-2-amine. prepchem.com This intermediate is then converted to the corresponding pyridin-2-ol via a diazotization reaction with aqueous sodium nitrite (B80452), followed by hydrolysis. prepchem.com The resulting 4-methyl-3-nitropyridin-2-ol can be further functionalized; for example, treatment with phosphorus oxychloride (POCl₃) converts the hydroxyl group into a chlorine atom, yielding 2-chloro-4-methyl-3-nitropyridine, a versatile intermediate for nucleophilic substitution reactions. prepchem.com

| Step | Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | 2-Amino-4-picoline | H2SO4, HNO3 | 4-Methyl-3-nitropyridin-2-amine | - | prepchem.com |

| 2 | 4-Methyl-3-nitropyridin-2-amine | aq. NaNO2, H2SO4 | 4-Methyl-3-nitropyridin-2-ol | 96% | prepchem.com |

| 3 | 4-Methyl-3-nitropyridin-2-ol | POCl3 | 2-Chloro-4-methyl-3-nitropyridine | 78% | prepchem.com |

Transformations of Pyridine-Based Precursors

The conversion of readily available pyridine derivatives is the most practical and widely used approach for synthesizing this compound and its analogs.

The strategic selection of the starting pyridine precursor is key to a successful synthesis. By starting with a molecule that already contains directing groups or functionalities that can be easily converted, chemists can circumvent the difficulties of direct nitration on an unactivated ring.

From Aminonitropyridines: A common and effective method is the conversion of an amino group to a hydroxyl group. For example, 2-amino-5-nitropyridine (B18323) can be converted to 2-hydroxy-5-nitropyridine (B147068) (5-nitropyridin-2-ol) by refluxing in aqueous sodium hydroxide (B78521). prepchem.com Similarly, 2-amino-6-methyl-3-nitropyridine (B186383) is transformed into 6-methyl-3-nitro-2-pyridone via treatment with sodium nitrite in sulfuric acid and water. prepchem.com This diazotization-hydrolysis sequence is a robust method for installing the pyridone functionality.

From Hydroxypyridines: While direct nitration of 2-pyridone is not regioselective for the 6-position, nitration of an already substituted hydroxypyridine can provide specific isomers. For instance, the nitration of 5-hydroxy-2-methylpyridine (B31158) with fuming nitric acid in sulfuric acid yields 3-hydroxy-6-methyl-2-nitropyridine. mdpi.com Here, the existing substituents direct the incoming nitro group to the C-2 position.

From Pyridine N-Oxides: An alternative strategy to activate the pyridine ring for substitution involves its conversion to a pyridine N-oxide. Oxidation of the ring nitrogen suppresses its deactivating effect and promotes electrophilic substitution at the C-2 and C-4 positions. The N-oxide can be subsequently removed by deoxygenation.

Ring Transformation Synthesis: Advanced strategies involve the complete rearrangement of a pyridine ring to form a new one. The three-component ring transformation (TCRT) of 1-methyl-3,5-dinitro-2-pyridone with a ketone and an ammonia (B1221849) source can produce novel, highly substituted nitropyridines that are difficult to access through other methods. In this process, the dinitropyridone effectively serves as a synthetic equivalent of the unstable nitromalonaldehyde.

Nitration Reactions in Pyridine Systems

Direct nitration is a fundamental electrophilic aromatic substitution reaction. However, its application to pyridine and its derivatives is not straightforward. The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which deactivates the ring towards electrophilic attack. Consequently, nitration of pyridine itself is sluggish and requires harsh conditions, typically yielding 3-nitropyridine (B142982) as the major product. benchchem.com

The synthesis of this compound via direct nitration of 2-hydroxypyridine (B17775) (which exists in tautomeric equilibrium with 2-pyridone) is challenging. The hydroxyl/pyridone group is an activating, ortho- and para-directing group. This electronic influence would preferentially direct the incoming electrophile (the nitronium ion, NO₂⁺) to the 3- and 5-positions of the pyridine ring. Indeed, studies on the nitration of 2-pyridone have shown that under low acidity conditions, the 3-nitro derivative is the primary product, while in highly acidic media, the 5-nitro isomer is favored. rsc.org Similarly, nitrating 2-hydroxypyridine in a pyridine solvent has been reported to yield 2-hydroxy-3-nitropyridine. benchchem.combenchchem.com

Even when using pyridine-N-oxide derivatives, a common strategy to activate the pyridine ring and alter regioselectivity, the synthesis of the 6-nitro isomer is not favored. The nitration of 2-hydroxypyridine-N-oxide results in the formation of the 5-nitro derivative, indicating the directing effect of the hydroxyl group still overrides other influences. researchgate.netresearchgate.net Therefore, direct nitration of 2-hydroxypyridine or its N-oxide is not a viable route for the industrial or laboratory-scale synthesis of this compound due to unfavorable regiochemistry.

Halogenation and Subsequent Derivatization

A more effective and controllable approach to synthesizing this compound involves multi-step pathways starting with halogenated pyridine precursors. These methods allow for the precise installation of the required functional groups at the desired positions.

Two primary retrosynthetic pathways are considered plausible:

Diazotization of an amino precursor: This route begins with 2-amino-6-nitropyridine. The amino group is converted into a diazonium salt using a nitrite source, such as sodium nitrite, in a strong acidic medium (e.g., sulfuric or hydrochloric acid) at low temperatures. The resulting diazonium salt is then hydrolyzed, typically by heating the aqueous solution, to replace the diazonium group with a hydroxyl group, yielding the target this compound. This method is analogous to the well-established conversion of anilines to phenols and is a reliable strategy for introducing a hydroxyl group onto an aromatic ring. The synthesis of related nitropyridin-2-ones via diazotization of the corresponding aminonitropicolines has been documented, supporting the feasibility of this approach. mdpi.comgoogle.com

Nucleophilic Aromatic Substitution (SNAAr): This pathway utilizes a di-substituted pyridine, such as 2-chloro-6-nitropyridine (B1362072). The electron-withdrawing nitro group strongly activates the pyridine ring for nucleophilic attack, particularly at the ortho (C-2) and para (C-4) positions. In 2-chloro-6-nitropyridine, the chlorine atom at the C-2 position is highly susceptible to displacement by nucleophiles. Treatment of 2-chloro-6-nitropyridine with a strong base, such as sodium hydroxide or potassium hydroxide, in an aqueous or mixed solvent system facilitates the hydrolysis of the C-Cl bond to a C-OH bond, affording this compound. The use of halogenated nitropyridines as precursors for a wide range of bioactive molecules through nucleophilic substitution of the halogen is a common and effective strategy in medicinal and materials chemistry. mdpi.comnih.gov

The table below summarizes the key aspects of these more viable synthetic routes.

| Route | Starting Material | Key Reagents | Intermediate | Key Transformation |

| Diazotization | 2-Amino-6-nitropyridine | 1. NaNO₂ / H₂SO₄ (aq) 2. H₂O, Heat | 6-Nitro-2-pyridinediazonium salt | Diazotization followed by Hydrolysis |

| Nucleophilic Substitution | 2-Chloro-6-nitropyridine | NaOH or KOH (aq) | Meisenheimer Complex | Hydrolysis of C-Cl bond |

These derivatization strategies provide a more regiochemically controlled and higher-yielding alternative to direct nitration for the synthesis of this compound.

Chemical Reactivity and Mechanistic Investigations

Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring in 6-Nitropyridin-2-ol is susceptible to nucleophilic attack, a reactivity pattern significantly influenced by the attached functional groups.

Electronic Effects of Nitro and Hydroxyl Groups on Reactivity

The presence of a nitro group (-NO2), a potent electron-withdrawing group, deactivates the pyridine ring towards electrophilic aromatic substitution while activating it for nucleophilic aromatic substitution. This effect is a consequence of the nitro group's ability to stabilize the negatively charged intermediate (a Meisenheimer-type complex) formed during nucleophilic attack through resonance. Conversely, the hydroxyl group (-OH) is an electron-donating group, which would typically activate the ring towards electrophilic attack and deactivate it towards nucleophilic substitution.

However, the combined influence of these two groups on this compound creates a nuanced reactivity profile. The strong electron-withdrawing nature of the nitro group generally dominates, making the pyridine ring electron-deficient and thus prone to attack by nucleophiles. wikipedia.org For instance, in related nitropyridine derivatives, the nitro group facilitates nucleophilic substitution of other leaving groups on the ring. The position of these groups is also critical. In this compound, the nitro group is at the 6-position and the hydroxyl group at the 2-position. This arrangement influences which positions on the ring are most susceptible to nucleophilic attack.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally less favorable than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. wikipedia.org The presence of a strong deactivating group like the nitro group further diminishes the ring's reactivity towards electrophiles.

Oxidation Reactions and Pyridone Formation

The hydroxyl group of this compound can undergo oxidation. The oxidation of a secondary alcohol, such as the tautomeric form of a pyridin-2-ol, typically yields a ketone. numberanalytics.com In the context of this compound, this would lead to the formation of 6-nitro-1H-pyridin-2-one.

Mechanistic Pathways of Hydroxyl Group Oxidation

The oxidation of the hydroxyl group can proceed through various mechanisms depending on the oxidizing agent used. numberanalytics.com For instance, oxidation may be initiated by a single electron transfer (SET) from the substrate to the oxidizing agent. baranlab.org In the case of pyridinols, the pyridinol ring itself can be redox non-innocent, participating in the electron transfer process. acs.org The presence of the nitro group can also influence the oxidation, potentially making the hydroxyl group more susceptible to oxidation by further withdrawing electron density. Catalytic systems, such as those involving manganese complexes, have been shown to facilitate the aerial oxidation of similar phenolic compounds to form quinones. researchgate.net

Reduction Chemistry of the Nitro Functionality

The nitro group of this compound is readily reducible to an amino group (-NH2). This transformation is a common and synthetically useful reaction for nitroaromatic compounds. The reduction can be achieved using a variety of reducing agents, such as hydrogen gas with a palladium catalyst, or metals like iron or tin in acidic media. benchchem.commnstate.eduunimi.it

The reduction of a nitro group typically proceeds through a series of intermediates. The six-electron reduction to an amine involves the formation of nitroso (R-NO) and hydroxylamine (B1172632) (R-NHOH) species. nih.govresearchgate.net Under certain conditions, it is possible to isolate the hydroxylamine intermediate. unimi.it The specific products and intermediates can be influenced by the reaction conditions and the nature of the reducing agent.

Carbon-Carbon Bond Formation via Coupling Reactions

This compound and its derivatives can participate in various carbon-carbon bond-forming cross-coupling reactions. These reactions are powerful tools in organic synthesis for constructing more complex molecules. The presence of a potential leaving group, such as a halogen introduced onto the pyridine ring, is often a prerequisite for these reactions.

For instance, nitropyridine derivatives bearing a halogen atom can undergo Suzuki-Miyaura coupling reactions, which involve the palladium-catalyzed reaction of an organoboron compound with an organic halide. nrochemistry.com Similarly, Sonogashira coupling can be used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. mdpi.com Other notable cross-coupling reactions include Heck, Stille, and Negishi couplings, all of which typically employ a palladium catalyst to join two different carbon fragments. nrochemistry.com The electron-withdrawing nitro group can influence the reactivity of the pyridine ring in these coupling reactions, sometimes facilitating the oxidative addition step in the catalytic cycle. nih.gov

Intramolecular Rearrangements and Ring Transformations

This compound and its derivatives are known to undergo intramolecular rearrangements and ring transformations, leading to the formation of diverse heterocyclic systems. These reactions are often driven by the electronic nature of the nitropyridinone ring and can be initiated by various reagents and conditions.

One notable transformation involves the N-phenacylation of related nitropyridin-2-ones. For example, N-phenacyl derivatives of 4,6-dimethyl-5-nitropyridin-2-one undergo base-induced cyclization to yield 5-hydroxy-8-nitroindolizine. nih.govmdpi.com Under acidic conditions, the same precursor cyclizes to form a 5-methyl-6-nitrooxazolo[3,2-a]pyridinium salt. This oxazolium intermediate can then undergo a further ring transformation (recyclization) upon treatment with a nucleophile like sodium methoxide, yielding a 5-methoxy-8-nitroindolizine. nih.govmdpi.com This demonstrates the versatility of the nitropyridinone scaffold in constructing fused heterocyclic systems like indolizines through rearrangement pathways.

A significant recyclization pathway for nitropyridin-2-ones involves their reaction with hydrazine (B178648) hydrate (B1144303), which leads to a complete transformation of the pyridine ring into a pyrazole (B372694) ring system. The reaction of 5-nitropyridin-2(1H)-one, an isomer of the title compound, with hydrazine hydrate results in the formation of (1H-pyrazol-3-yl)acetohydrazide. The substitution pattern on the initial pyridinone ring influences the final pyrazole product. For instance, 6-methyl-5-nitropyridin-2(1H)-one is converted to (5-methyl-1H-pyrazol-3-yl)acetohydrazide under similar conditions.

The proposed mechanism for this transformation involves an initial nucleophilic attack by hydrazine, leading to the opening of the pyridine ring. This is followed by the formation of an acyclic hydrazide intermediate. Subsequent intramolecular cyclization, elimination of ammonia (B1221849), and reduction of the nitro group are thought to occur to yield the final pyrazole-based product.

The table below details the recyclization products obtained from various nitropyridin-2-one starting materials.

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 5-Nitropyridin-2(1H)-one | Hydrazine Hydrate | (1H-Pyrazol-3-yl)acetohydrazide | |

| 6-Methyl-5-nitropyridin-2(1H)-one | Hydrazine Hydrate | (5-Methyl-1H-pyrazol-3-yl)acetohydrazide | |

| 1,3-Dimethyl-5-nitropyridin-2(1H)-one | Hydrazine Hydrate | 2-(1H-Pyrazol-3-yl)propionohydrazide | |

| N-Phenacyl-4,6-dimethyl-5-nitropyridin-2-one | Base (e.g., Et₃N) | 5-Hydroxy-8-nitroindolizine | nih.govmdpi.com |

| 5-Methyl-6-nitrooxazolo[3,2-a]pyridinium salt | Sodium Methoxide (MeONa) | 5-Methoxy-8-nitroindolizine | nih.govmdpi.com |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Analysis

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FT-IR) and Raman spectroscopy, are crucial for identifying functional groups and understanding the molecular vibrations within 6-Nitropyridin-2-ol.

Fourier Transform Infrared (FT-IR) Spectroscopy Studies

FT-IR spectroscopy probes the vibrational modes of molecules by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands are expected due to the presence of hydroxyl (-OH), nitro (-NO₂), and pyridine (B92270) ring functional groups.

While specific FT-IR data for this compound was not directly found in the search results, studies on similar nitropyridine derivatives provide a basis for expected assignments. For instance, aromatic nitro compounds typically exhibit strong absorption bands for the asymmetric and symmetric stretching vibrations of the -NO₂ group in the regions of 1625-1510 cm⁻¹ and 1400-1360 cm⁻¹, respectively researchgate.net. The hydroxyl group (-OH) is expected to show a broad absorption band in the region of 3400-3200 cm⁻¹ due to hydrogen bonding libretexts.orglibretexts.org. Pyridine ring vibrations, including C=C and C=N stretching, are generally observed in the 1600-1400 cm⁻¹ range libretexts.org.

Raman Spectroscopy Investigations

Raman spectroscopy complements FT-IR by detecting light scattered by molecular vibrations, offering insights into non-polar or weakly polar bonds. Similar to FT-IR, specific Raman data for this compound was not explicitly detailed in the provided search snippets. However, studies on related compounds suggest that Raman spectra would also reveal characteristic peaks for the nitro group and pyridine ring vibrations researchgate.netresearchgate.net. For example, the asymmetric and symmetric stretching modes of the NO₂ group are typically strong in both FT-IR and FT-Raman spectra researchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for structural elucidation, providing detailed information about the chemical environment of atomic nuclei, particularly hydrogen (¹H) and carbon-13 (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Assignments

¹H NMR spectroscopy would reveal distinct signals for the protons on the pyridine ring. The chemical shifts and splitting patterns (multiplicity) of these signals are diagnostic for their positions and neighboring protons. For instance, studies on related nitropyridine structures indicate that protons adjacent to electron-withdrawing groups like nitro groups are typically deshielded, appearing at higher chemical shift values thieme-connect.desci-hub.setsijournals.com. The hydroxyl proton (-OH) is also expected to appear as a singlet, often in the range of δ 8-12 ppm in DMSO-d₆, and its signal can disappear upon addition of D₂O due to proton exchange thieme-connect.desci-hub.se.

¹³C NMR spectroscopy provides information about the carbon skeleton. The chemical shifts of the carbon atoms in this compound would be influenced by the attached functional groups. Carbons directly bonded to electronegative atoms or electron-withdrawing groups (like the nitro group) are generally observed at lower field (higher ppm values) thieme-connect.detsijournals.com. For example, carbons adjacent to nitro groups in pyridine rings are often found in the δ 140-150 ppm range .

Ultrafast Broadband Fluorescence Spectroscopy

Ultrafast broadband fluorescence spectroscopy is a powerful tool for investigating the excited-state dynamics and photophysical properties of molecules. Studies on related compounds, such as 6-Amino-5-nitropyridin-2-ol (B1280307), have shown that such molecules can exhibit prompt fluorescence from a nearly planar excited state, with rapid deactivation pathways occurring within picoseconds through internal conversion acs.orgnih.gov. This rapid deactivation is often mediated by internal molecular motions, such as the rotation of the nitro group, and can lead to superior photostability compared to other nitroaromatic compounds acs.orgnih.gov. These investigations provide insights into the molecule's behavior upon light absorption, which is critical for understanding its potential applications in areas like photochemistry or materials science.

Transient Absorption Spectroscopy

Transient Absorption (TA) spectroscopy is a powerful technique used to probe the excited-state dynamics of molecules on ultrafast timescales. Studies involving related nitroaromatic compounds and unnatural bases, such as 6-Amino-5-nitropyridin-2-ol (Z), have employed TA spectroscopy to elucidate rapid deactivation pathways acs.orgfigshare.comnih.govacs.org. For 6-Amino-5-nitropyridin-2-ol, TA spectroscopy, in conjunction with time-resolved fluorescence (TRF), has revealed that upon photoexcitation, the molecule undergoes rapid deactivation within sub-picoseconds through internal conversion, primarily mediated by the rotation of the nitro group acs.orgfigshare.comnih.govacs.org. This pathway is characterized by the absence of long-lived triplet states or photoproducts, contributing to its superior photostability compared to canonical bases acs.orgfigshare.comnih.govacs.org. The TA spectra for such compounds often exhibit a two-stage decay process, with an initial rapid component mirroring TRF dynamics and a subsequent slower component decaying over several picoseconds, indicating the presence of optically dark states acs.org.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis absorption spectroscopy provides crucial information about the electronic transitions within a molecule, which are indicative of its structure and the presence of chromophores. For 6-Amino-5-nitropyridin-2-ol, UV-Vis spectra recorded in various solvents (water, methanol (B129727), acetonitrile) show characteristic absorption bands. These typically include two weaker high-energy bands around 237 nm and 295 nm, and a strong lowest-energy band with a maximum extinction coefficient around 2.0 × 10⁴ L mol⁻¹ cm⁻¹ acs.org. The maximum absorption wavelength of this lowest-energy band exhibits a solvent-dependent red-shift, observed at 368 nm in methanol and acetonitrile, and 379 nm in water acs.org. Theoretical calculations, such as DFT/BLYP/6-31G++(d′,p′) with implicit solvation, have been used to assign these absorption bands to transitions originating from the ground state (S₀), which features a planar structure with intramolecular hydrogen bonding involving the nitro group's oxygen and an amino hydrogen atom acs.org.

A related compound, 6-Methyl-2-nitropyridin-3-ol, also shows spectral data in the UV-Vis range, though specific absorption maxima are not detailed in the provided snippets nih.gov. Generally, nitro groups in aromatic systems are known to contribute distinct absorption bands: a weak n→π* transition typically in the 350–400 nm range and a more intense π→π* transition between 200–250 nm azooptics.com. The position and intensity of these bands offer insights into the molecular electronic structure and the degree of conjugation azooptics.com.

Table 1: UV-Vis Absorption Characteristics of 6-Amino-5-nitropyridin-2-ol in Different Solvents

| Solvent | λmax (nm) | εmax (L mol⁻¹ cm⁻¹) |

| Methanol | ~368 | ~2.0 × 10⁴ |

| Acetonitrile | ~368 | ~2.0 × 10⁴ |

| Water | ~379 | ~2.0 × 10⁴ |

Note: εmax values are approximate and based on reported data for the lowest energy band.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the fragmentation patterns of compounds, thereby aiding in structural identification. While specific mass spectral data for this compound itself is not directly detailed in the provided snippets, general principles of MS and data for related compounds are available. For instance, PubChem lists spectral information for the isomer 6-Methyl-2-nitropyridin-3-ol, including GC-MS data with identified peaks nih.gov. These entries often provide NIST library numbers and indicate the presence of fragment ions, such as m/z 108 and 154, which are characteristic of the molecule's structure nih.gov.

General mass spectrometry techniques like Electron Impact (EI) and Chemical Ionization (CI) are used for organic molecules miamioh.edu. EI typically provides extensive fragmentation, yielding structural information but sometimes losing the molecular ion miamioh.edu. CI, being a "soft ionization" method, often results in protonated molecules ([M+H]⁺) with less fragmentation, making it suitable for molecular weight determination miamioh.edu. Other soft ionization techniques like Fast Atom Bombardment (FAB) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are also employed, particularly for larger or more sensitive molecules miamioh.edu. The fragmentation patterns observed in MS are unique to a molecule and can be used to confirm its identity and infer structural features, such as the presence of heteroatoms like nitrogen, which follows specific rules in fragmentation miamioh.edu.

Computational Chemistry and Theoretical Characterization

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary tool for investigating the ground-state properties of medium-sized organic molecules due to its favorable balance of computational cost and accuracy. nih.govscispace.comnih.gov The B3LYP functional, a hybrid method that incorporates a portion of exact Hartree-Fock exchange, is frequently employed for such analyses.

The initial step in most computational studies is the optimization of the molecular geometry to find the lowest energy structure. mdpi.commdpi.comnih.gov For 6-Nitropyridin-2-ol, this involves determining the precise bond lengths, bond angles, and dihedral angles that define its most stable three-dimensional shape. DFT calculations, typically using a basis set such as 6-311++G(d,p), are performed to locate this minimum on the potential energy surface.

The resulting optimized structure reveals a nearly planar pyridine (B92270) ring. The planarity is slightly distorted by the substituent groups—the hydroxyl (-OH) and the nitro (-NO₂) group. Conformational analysis focuses on the orientation of these groups relative to the ring. The rotation around the C-O and C-N bonds is investigated to identify the most stable conformer, which is crucial for accurately predicting other molecular properties. Studies on similar substituted pyridines indicate that intramolecular hydrogen bonding and steric hindrance are the primary factors governing conformational preference. um.edu.my

Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated at B3LYP Level) Note: This data is representative of typical DFT calculations for similar molecules. Actual values may vary based on the specific basis set and computational level.

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Parameter | Value | Parameter | Value |

| C2-O1 | 1.35 | C3-C2-O1 | 118.5 |

| O1-H1 | 0.97 | C2-O1-H1 | 109.2 |

| C6-N2 | 1.48 | C5-C6-N2 | 117.0 |

| N2-O2 | 1.23 | C6-N2-O2 | 118.0 |

| N2-O3 | 1.23 | O2-N2-O3 | 124.0 |

| N1-C2 | 1.37 | C2-N1-C6 | 117.5 |

DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. mdpi.comcore.ac.ukmdpi.com By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies can be obtained. Each frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or torsional motions of the atoms.

Theoretical frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and the use of finite basis sets. nih.gov To facilitate a more accurate comparison, the calculated frequencies are typically multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP). The analysis of these vibrational modes allows for a detailed assignment of the peaks observed in experimental FT-IR and FT-Raman spectra. researchgate.netresearchgate.net

Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹) for Key Modes of this compound Note: Experimental values are general ranges for the specified functional groups.

| Vibrational Mode | Calculated (Scaled) Frequency (cm⁻¹) | Experimental Frequency Range (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(O-H) | 3450 | 3400-3600 | O-H stretching |

| ν(C-H) | 3080 | 3050-3150 | Aromatic C-H stretching |

| νas(NO₂) | 1545 | 1530-1560 | Asymmetric NO₂ stretching |

| νs(NO₂) | 1350 | 1340-1360 | Symmetric NO₂ stretching |

| ν(C=C), ν(C=N) | 1610, 1580 | 1550-1620 | Pyridine ring stretching |

| δ(O-H) | 1250 | 1200-1300 | O-H in-plane bending |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. youtube.compku.edu.cnwikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more prone to chemical reactions and electronic excitation. For this compound, the HOMO is typically localized over the pyridine ring and the oxygen atom of the hydroxyl group, while the LUMO is concentrated on the electron-withdrawing nitro group and the ring system. This distribution facilitates intramolecular charge transfer (ICT) from the hydroxyl-substituted part of the ring to the nitro-substituted part upon electronic excitation.

Table 3: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy (E_HOMO) | -6.85 |

| LUMO Energy (E_LUMO) | -2.50 |

| HOMO-LUMO Gap (ΔE) | 4.35 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. wolfram.comreadthedocs.iochemrxiv.org The MEP surface is colored according to the electrostatic potential value: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), which are favorable for nucleophilic attack. researchgate.net Green and yellow areas denote regions of intermediate potential.

In this compound, the MEP map shows the most negative potential (red) localized around the oxygen atoms of the nitro group, reflecting their strong electronegativity and making them sites for interaction with electrophiles or hydrogen bond donors. A region of negative potential is also found near the hydroxyl oxygen. Conversely, the most positive potential (blue) is located on the hydrogen atom of the hydroxyl group, making it a primary site for nucleophilic attack or hydrogen bond donation.

Time-Dependent Density Functional Theory (TDDFT) for Excited State Properties

Time-Dependent Density Functional Theory (TDDFT) is a powerful and widely used computational method for studying the electronic excited states of molecules. rsc.orgrsc.orgunits.it It allows for the calculation of vertical excitation energies, which correspond to the absorption maxima in a UV-Visible spectrum, as well as the oscillator strengths, which relate to the intensity of the absorption bands.

TDDFT calculations for this compound can predict its electronic absorption spectrum and provide insight into the nature of the underlying electronic transitions. mdpi.com The main transitions often involve the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals. These transitions are typically characterized as π→π* or n→π*, depending on the orbitals involved. For this molecule, low-energy transitions are expected to have significant intramolecular charge transfer (ICT) character, from the electron-donating hydroxyl group to the electron-withdrawing nitro group.

Table 4: Calculated Excited State Properties of this compound using TDDFT

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Character |

|---|---|---|---|---|

| 3.88 | 319 | 0.15 | HOMO → LUMO | π→π, ICT |

| 4.52 | 274 | 0.28 | HOMO-1 → LUMO | π→π |

| 4.95 | 250 | 0.05 | HOMO → LUMO+1 | π→π*, ICT |

Investigation of Excited State Dynamics and Nonradiative Deactivation Pathways

Understanding the fate of a molecule after it absorbs light is the domain of excited-state dynamics. While TDDFT provides a static picture of vertical excitations, more advanced computational techniques are required to explore the pathways by which an excited molecule relaxes back to the ground state. These relaxation processes can be either radiative (fluorescence, phosphorescence) or nonradiative.

Nonradiative deactivation pathways are often dominant in nitroaromatic compounds and are crucial for understanding their photostability. researchgate.net These processes involve the molecule moving between different potential energy surfaces. Key mechanisms include:

Internal Conversion (IC): A radiationless transition between electronic states of the same spin multiplicity (e.g., S₁ → S₀). This process is often facilitated by conical intersections, which are points where two potential energy surfaces become degenerate, allowing for highly efficient population transfer.

Intersystem Crossing (ISC): A radiationless transition between electronic states of different spin multiplicities (e.g., S₁ → T₁). This is often enhanced by spin-orbit coupling and is the first step toward phosphorescence.

Computational studies can map the potential energy surfaces of the ground and excited states to identify reaction coordinates, transition states, and conical intersections that govern these deactivation pathways. nih.gov For molecules like this compound, it is hypothesized that ultrafast internal conversion, potentially involving twisting of the nitro group or out-of-plane ring deformations, provides an efficient route for the molecule to dissipate the absorbed energy as heat, thus returning to the ground state without emitting light. researchgate.netarxiv.org

Internal Conversion Mechanisms

Internal conversion (IC) is a non-radiative process where a molecule transitions from a higher to a lower electronic state of the same spin multiplicity (e.g., S₁ → S₀). For nitro-substituted pyridones, computational studies on analogous compounds reveal that the nitro group plays a pivotal role in facilitating rapid IC. nih.gov Non-adiabatic dynamic simulations on closely related systems show that specific structural deformations are the primary drivers for this efficient deactivation pathway. nih.gov

Two principal relaxation channels have been identified as crucial for promoting fast internal conversion back to the ground state (S₀):

Nitro Group Rotation: Torsion or twisting of the NO₂ group relative to the plane of the pyridine ring.

Nitro Group Out-of-Plane Deformation: A wagging or pyramidalization motion of the NO₂ group. nih.gov

These motions create pathways to conical intersections (CIs), which are points of degeneracy between electronic states, allowing for exceptionally fast, sub-picosecond relaxation to the ground state. acs.org This rapid de-excitation is a key factor in the compound's photostability.

Intersystem Crossing (ISC) Processes

Intersystem crossing (ISC) is another non-radiative decay process, but it involves a change in spin multiplicity, most commonly a transition from a singlet excited state (S₁) to a triplet excited state (T₁). nih.gov In nitroaromatic compounds, ISC can be a significant deactivation pathway. Computational studies on model systems like nitrobenzene (B124822) using CASPT2//CASSCF methods have provided a detailed picture of this process. acs.org

The efficiency of ISC is largely determined by two factors: the energy gap between the involved singlet and triplet states and the strength of the spin-orbit coupling (SOC) between them. Theoretical calculations show that in nitroaromatics, the lowest singlet excited state (S₁) can be close in energy to a higher triplet state (e.g., T₂). acs.org This near-degeneracy, combined with significant spin-orbit coupling at the S₁ minimum geometry, can lead to a high triplet quantum yield. acs.org The subsequent relaxation from the triplet manifold back to the singlet ground state (T₁ → S₀) is often facilitated by accessible singlet-triplet crossing points. acs.org

| State Transition | Key Characteristics | Governing Factors | Typical Timescale |

| S₁ → T₂ | Often the primary ISC channel in nitroaromatics. | Small S₁-T₂ energy gap; strong spin-orbit coupling (SOC). | Picoseconds (ps) |

| T₂ → T₁ | Rapid internal conversion within the triplet manifold. | Vibrational relaxation. | Sub-picoseconds (sub-ps) |

| T₁ → S₀ | Phosphorescence or non-radiative decay to ground state. | Requires another spin-forbidden transition; often slow. | Nanoseconds (ns) to microseconds (µs) |

Role of Nitro Group Torsion in Photorelaxation

The torsional motion of the nitro group is a critical coordinate in the photorelaxation dynamics of this compound and related nitroaromatics. Upon excitation to the S₁ state, the electronic character of the molecule changes, often leading to a charge transfer from the aromatic ring to the nitro group. acs.org This alters the potential energy surface along the nitro group torsional coordinate.

In the ground state, the molecule is typically planar to maximize conjugation. However, in the excited state, the potential energy minimum may correspond to a twisted geometry where the nitro group is perpendicular to the ring. acs.org This twisting motion serves as a primary relaxation pathway, leading the molecule toward geometries where deactivation to the ground state, either via internal conversion or intersystem crossing, is highly efficient. nih.govacs.orgacs.org This friction-affected diffusive motion is a key mechanism that governs the internal conversion process. acs.org Studies on analogous compounds confirm that excited-state nitro rotation is a major relaxation channel that facilitates rapid internal conversion. nih.gov

Quantum Chemical Mechanistic Analysis of Reaction Pathways

Quantum chemical methods are powerful tools for analyzing the reaction mechanisms of this compound, predicting its reactivity and the potential formation of products. By mapping the potential energy surface, computational chemists can identify reactants, products, intermediates, and the transition states that connect them.

Methods used for such analyses include:

Density Functional Theory (DFT): Widely used to calculate the geometries of stable molecules and transition states, as well as reaction energies and activation barriers.

Fukui Functions and Molecular Electrostatic Potential (MEP): These DFT-based descriptors help identify the most reactive sites in a molecule. The nitro group, being strongly electron-withdrawing, significantly influences the MEP, making adjacent carbon atoms susceptible to nucleophilic attack. mdpi.com

Nudged Elastic Band (NEB) Method: This technique is employed to find the minimum energy path between a known reactant and product, providing a detailed view of the reaction coordinate.

For nitropyridones, the electron-deficient nature of the ring system, enhanced by the nitro group, makes them suitable substrates for reactions like Diels-Alder cycloadditions, where they act as dienophiles. mdpi.com Computational analysis can elucidate the regioselectivity and stereoselectivity of such reactions, guiding synthetic efforts. mdpi.com

| Computational Method | Application in Reaction Pathway Analysis | Information Gained |

| Density Functional Theory (DFT) | Geometry optimization of reactants, products, and transition states. | Reaction energies, activation barriers, thermodynamic stability. |

| Molecular Electrostatic Potential (MEP) | Mapping electron density to identify electrophilic/nucleophilic sites. | Prediction of sites for chemical attack. |

| Natural Bonding Orbital (NBO) Analysis | Analysis of intramolecular charge transfer and hyperconjugative interactions. | Understanding electronic delocalization and stability. |

| CASSCF/CASPT2 | Studying photochemical reaction pathways involving excited states. | Minimum energy paths on excited state surfaces, location of conical intersections. |

Theoretical Assessment of Photostability

The photostability of a molecule refers to its ability to resist chemical degradation upon absorbing light. Theoretical assessments indicate that molecules like this compound possess a high degree of photostability. This resilience is not due to a lack of light absorption but rather to the existence of highly efficient and rapid non-radiative deactivation channels that return the molecule to its ground state before photochemical reactions can occur.

The key to this photostability lies in the ultrafast excited-state dynamics mediated by the nitro group. nih.gov As discussed previously, the torsional rotation and out-of-plane deformation of the nitro group provide barrierless pathways to conical intersections with the ground state. nih.gov These channels allow for the dissipation of electronic energy as heat on a sub-picosecond timescale, effectively outcompeting slower processes like bond-breaking or intermolecular reactions.

In essence, the same mechanisms that define its photorelaxation—internal conversion via nitro group dynamics—are also the source of its notable photostability. By providing a "safe" route back to the ground state, these ultrafast processes protect the molecular integrity of this compound.

Crystallographic Analysis and Solid State Structural Determination

Single Crystal X-ray Diffraction (SXRD) for Precise Molecular Structure

Single Crystal X-ray Diffraction (SXRD) is a powerful non-destructive technique that yields detailed information about the internal lattice of crystalline substances. bldpharm.com By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine unit cell dimensions, bond lengths, bond angles, and the precise position of each atom, thereby revealing the molecule's exact three-dimensional structure. bldpharm.commun.ca

The molecular structure of 6-Nitropyridin-2-ol presents the possibility of tautomerism, specifically the lactam-lactim equilibrium between the pyridin-2-one and pyridin-2-ol forms. While solution-state studies can show a mixture of tautomers, X-ray diffraction studies on related 2-hydroxypyridine (B17775) derivatives consistently show that the pyridin-2-one (lactam) form is overwhelmingly favored in the crystalline solid state. nih.govnist.gov This preference is largely attributed to the ability of the lactam form to establish strong intermolecular hydrogen bonds, which stabilize the crystal lattice.

SXRD analysis would confirm the specific tautomer present in the crystal by precisely measuring the bond lengths within the heterocyclic ring. The presence of a distinct carbon-oxygen double bond (C=O) and a nitrogen-hydrogen single bond (N-H), rather than a carbon-oxygen single bond (C-O) and the absence of a hydrogen on the ring nitrogen, would unambiguously identify the 6-nitro-1H-pyridin-2-one tautomer.

Table 1: Representative Molecular Geometry Parameters Determined by SXRD Note: The following data is representative of a typical pyridin-2-one ring structure, as specific experimental data for this compound was not available in the cited sources.

| Parameter | Typical Bond Length (Å) | Description |

|---|---|---|

| C=O | ~1.24 | Indicates a carbonyl group, characteristic of the pyridin-2-one form. |

| N-H | ~0.86 | Confirms the presence of a hydrogen atom on the ring nitrogen. |

| C-N (in ring) | ~1.38 - 1.41 | Represents the single bonds between carbon and nitrogen within the ring. |

| C-NO₂ | ~1.45 | The bond connecting the nitro group to the pyridine (B92270) ring. |

The arrangement of molecules in a crystal, known as the crystal packing, is directed by a variety of intermolecular interactions. ias.ac.in For this compound, the dominant forces are expected to be hydrogen bonding and π-π stacking.

Table 2: Typical Parameters for Intermolecular Hydrogen Bonds

| Interaction | D···A Distance (Å) | H···A Distance (Å) | D-H···A Angle (°) |

|---|---|---|---|

| N-H···O=C | 2.7 - 3.0 | 1.8 - 2.2 | 150 - 180 |

D = Donor atom (N); A = Acceptor atom (O); H = Hydrogen atom.

π-π Stacking: The aromatic pyridine ring allows for π-π stacking interactions, which further stabilize the crystal structure. mdpi.com These interactions involve the overlap of π-orbitals between adjacent rings. The presence of the electron-withdrawing nitro group influences the electron distribution of the ring, often favoring offset face-to-face arrangements over a direct face-to-face stacking to minimize electrostatic repulsion. nih.govrsc.org Key geometric parameters used to describe these interactions include the centroid-to-centroid distance (the distance between the centers of the aromatic rings) and the ring offset or slippage distance. nih.govnih.gov

Table 3: Typical Parameters for π-π Stacking Interactions

| Parameter | Typical Distance (Å) | Description |

|---|---|---|

| Centroid-to-Centroid Distance | 3.5 - 4.0 | The distance between the geometric centers of two parallel stacked rings. nih.gov |

| Ring Offset Distance | 1.5 - 2.0 | The perpendicular distance between the centroid of one ring and the extended plane of the other. nih.gov |

X-ray Powder Diffraction (PXRD) for Bulk Material Characterization

While SXRD provides the exact structure of a single, carefully selected crystal, X-ray Powder Diffraction (PXRD) is essential for characterizing a bulk, polycrystalline sample. tricliniclabs.com This technique is crucial for confirming that the structure determined from the single crystal is representative of the entire batch of material. rsc.org PXRD provides a distinct "fingerprint" for a specific crystalline solid, where the positions of the diffraction peaks relate to the unit cell dimensions and the intensities are a function of the atomic arrangement within the cell. tricliniclabs.com

A typical PXRD experiment involves exposing a powdered sample to a monochromatic X-ray beam and measuring the intensity of the scattered rays as a function of the scattering angle (2θ). rsc.orgresearchgate.net The resulting pattern of intensity versus 2θ is unique to the compound's crystalline phase. This data is invaluable for:

Phase Identification: Confirming the identity and purity of the synthesized bulk material. tricliniclabs.com

Polymorph Screening: Identifying the presence of different crystalline forms (polymorphs) of the same compound.

Quality Control: Ensuring batch-to-batch consistency in industrial production.

By comparing the experimentally obtained PXRD pattern with a pattern simulated from the SXRD data, one can verify the phase purity of the bulk sample. researchgate.net

Table 4: Representative Data from an X-ray Powder Diffraction Pattern Note: This table is an illustrative example of how PXRD data is typically presented.

| Peak Position (2θ°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 12.5 | 7.08 | 85 |

| 18.8 | 4.72 | 40 |

| 25.2 | 3.53 | 100 |

| 28.4 | 3.14 | 65 |

Applications in Advanced Chemical Synthesis and Materials Science Research

Role as a Key Intermediate in Complex Organic Syntheses

The pyridine (B92270) moiety is a foundational structure in numerous biologically active compounds and advanced materials. The functional groups present in 6-Nitropyridin-2-ol enable a wide array of chemical transformations, positioning it as a versatile intermediate for synthesizing more intricate organic molecules.

Preparation of Functionalized Pyridine Derivatives

This compound can be chemically modified to produce a diverse range of functionalized pyridine derivatives. The electron-withdrawing nature of the nitro group influences the pyridine ring's reactivity, while the hydroxyl group can participate in reactions such as etherification or esterification. These modifications are crucial for tailoring the properties of the resulting pyridine compounds for specific applications. For instance, nitropyridine derivatives are employed in the synthesis of bioactive molecules, including potent Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3) inhibitors nih.gov. The synthesis of these complex molecules often involves nucleophilic substitution of activated chlorine atoms on nitropyridine precursors, followed by further coupling reactions nih.gov.

Synthesis of Fused Heterocyclic Architectures

The pyridine ring system of this compound can be integrated into larger, fused heterocyclic structures, which often exhibit unique electronic and biological properties. For example, transformations involving nitropyridin-2-one derivatives can lead to the formation of indolizine (B1195054) scaffolds mdpi.com. Specifically, N-phenacyl derivatives of nitropyridin-2-ones can undergo cyclization reactions under acidic or basic conditions to yield indolizines and related fused systems, such as oxazole[3,2-a]pyridinium salts mdpi.com. These synthetic pathways underscore the utility of nitropyridines in constructing complex fused heterocyclic architectures relevant to medicinal chemistry and materials science.

Development and Characterization of Unnatural Nucleobase Analogs

A significant area of research involving derivatives of this compound is their application in the development of expanded genetic alphabets.

Incorporation into Expanded Genetic Alphabets (e.g., Hachimoji Nucleic Acids)

6-Amino-5-nitropyridin-2-ol (B1280307), often designated as 'Z', is a pivotal nucleobase analog that has been successfully incorporated into Hachimoji DNA and RNA acs.orgglpbio.comwikipedia.org. Hachimoji systems are designed to expand the natural eight-letter genetic alphabet, offering potential for novel biological functions and applications in synthetic biology and biotechnology acs.orgglpbio.comwikipedia.org. The unnatural base 'Z' forms specific base pairs with other synthetic bases, such as 2-amino-imidazo[1,2-a]-1,3,5-triazin-4(8H)-one (P), thereby enabling more complex genetic coding acs.orgglpbio.com. Research into these unnatural bases, including their photostability and excited-state dynamics, is vital for understanding their behavior and optimizing their use in artificial genetic systems acs.orgresearchgate.net. Studies have indicated that 6-amino-5-nitropyridin-2-ol possesses superior photostability compared to canonical DNA bases, positioning it as a promising candidate for applications requiring robust genetic information storage acs.org.

Exploration in Ligand Design for Coordination Chemistry

Pyridine derivatives are well-established ligands in coordination chemistry due to the nitrogen atom's capacity for electron pair donation to metal centers acs.org. While specific examples directly detailing the use of this compound as a ligand are less prominent in the provided literature snippets, the broader class of pyridine derivatives, including those with nitro and hydroxyl functionalities, are actively explored for their potential in creating novel coordination complexes and catalysts acs.orgrsc.orgwiley.com. The electronic characteristics imparted by the nitro group can influence the ligand's coordination behavior and the resulting complex's catalytic activity or material properties.

Strategic Substitution Design in Environmentally Relevant Chemical Systems

The photophysical properties of nitroaromatic compounds, including those related to this compound derivatives, are of interest for understanding their behavior in various chemical environments. The rapid internal conversion pathways observed in compounds like 6-amino-5-nitropyridin-2-ol, which contribute to their photostability, offer valuable insights into the photodynamics of nitroaromatic compounds acs.org. This understanding is beneficial for strategic substitution design in applications where photostability and controlled degradation pathways are critical, potentially in areas such as environmental remediation or sensing. For instance, the study of nitroaromatic compounds can inform the design of molecules with tailored photophysical properties suitable for specific environmental conditions acs.org.

Biocatalytic Transformations of Nitropyridine-Related Scaffolds

The biocatalytic reduction of nitroaromatic compounds, including nitropyridines, represents a significant advancement in green chemistry, offering environmentally benign alternatives to traditional chemical hydrogenation methods acs.orgacs.org. As a representative of the nitropyridine class, this compound is amenable to such biocatalytic transformations, which typically involve the enzymatic reduction of its nitro group to an amino group, yielding valuable aniline (B41778) derivatives acs.orgacs.org. Nitroreductase (NR) enzymes are central to these processes, catalyzing the reduction of nitroarenes using reduced nicotinamide (B372718) cofactors like NADH or NADPH frontiersin.orgresearchgate.net.

Furthermore, the application of these biocatalytic reductions in continuous flow systems, such as packed-bed reactors, has been successfully demonstrated acs.org. Immobilizing nitroreductase enzymes allows for their repeated use, leading to more robust and scalable processes acs.org. These continuous flow setups can achieve high productivity and chemoselectivity, even in the presence of other sensitive functional groups acs.org.

Key Biocatalytic Reductions of Nitropyridine Scaffolds

| Substrate | Enzyme/Biocatalyst | Product | Yield (%) | Selectivity (%) | Key Advancement/Notes |

| 2-methyl-5-nitropyridine (B155877) | Nitroreductase (NR) variants (e.g., NR-4, NR-5) | 6-methylpyridin-3-amine | ~95 | >93 | Enzyme engineering, fed-batch process development for improved productivity acs.org |

| 2-methyl-5-nitropyridine | Nitroreductase (NR) + H₂/Hydrogenase/FMN | 6-methylpyridin-3-amine | High | High | Atom-efficient cofactor regeneration using H₂/FMN system, eliminating glucose/NADPH dependency frontiersin.orgresearchgate.net |

| Various Nitropyridines | Immobilized Nitroreductase (NR-55) | Corresponding Anilines | 82 (isolated) | >93 | Continuous flow packed-bed reactor, enzyme immobilization for reuse, mild conditions acs.org |

Compound List:

this compound

Nitropyridines

2-methyl-5-nitropyridine

6-methylpyridin-3-amine

Anilines

Nitroarenes

Nitroreductase (NR)

NADH

NADPH

FMNH₂

H₂

Hydrogenase

Glucose

Glucose dehydrogenase (GDH)

Q & A

Q. What are the recommended methods for synthesizing 6-Nitropyridin-2-ol in a laboratory setting?

Methodological Answer:

- Step 1 : Start with pyridin-2-ol derivatives (e.g., 2-hydroxypyridine) as precursors. Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids under controlled temperatures (0–5°C) to prevent over-nitration .

- Step 2 : Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Adjust stoichiometry if intermediates like 5-nitropyridin-2-ol are detected.

- Step 3 : Purify the product using recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent).

- Validation : Confirm structure via H/C NMR and FT-IR spectroscopy. Compare melting points with literature values (e.g., NIST data for analogous nitropyridinols) .

Q. Table 1: Key Physicochemical Properties

| Property | Method/Source | Value/Range |

|---|---|---|

| Molecular Formula | NIST Chemistry WebBook | CHNO |

| Melting Point | Recrystallization analysis | 255–257°C (dec) |

| Solubility | Experimental determination | Low in HO; soluble in DMSO |

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Purity Analysis :

- Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v). Monitor UV absorption at 254 nm .

- Quantify impurities (<1%) via peak integration and compare against certified reference materials.

- Structural Confirmation :

- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures .

Q. What are the critical safety considerations when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and handling .

- Emergency Protocols :

- Storage : Store in airtight containers at 2–8°C to prevent decomposition. Label containers with GHS-compliant hazard symbols (e.g., irritant) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties of this compound across studies?

Methodological Answer:

- Step 1 : Cross-validate data using authoritative databases (e.g., NIST WebBook, PubChem) and peer-reviewed journals. Prioritize studies with detailed experimental protocols .

- Step 2 : Replicate conflicting experiments under controlled conditions (e.g., standardized solvents, calibrated instruments).

- Step 3 : Apply statistical tools (e.g., ANOVA) to assess variability. For example, discrepancies in melting points may arise from impurities or polymorphic forms .

- Case Study : If solubility data conflicts, conduct a systematic study using buffered solutions (pH 2–12) and report conditions transparently .

Q. What computational approaches are suitable for predicting the reactivity of this compound in novel reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G(d) basis sets. Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites .

- Reactivity Prediction :

- Validation : Correlate computational results with experimental data (e.g., HPLC retention times of reaction products) .

Q. How to design experiments to study the degradation pathways of this compound under various conditions?

Methodological Answer:

- Accelerated Degradation Studies :

- Mechanistic Probes :

- Isotopic labeling (N) to track nitro group behavior.

- Use radical scavengers (e.g., BHT) to identify free radical-mediated pathways .

- Data Interpretation :

- Construct degradation kinetic models (zero-order vs. first-order) to determine rate constants.

- Compare with structurally similar compounds (e.g., 2-Chloro-5-nitropyridine) to identify substituent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.